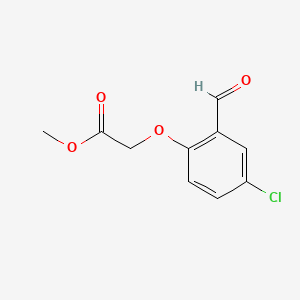

Methyl 2-(4-chloro-2-formylphenoxy)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-chloro-2-formylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4/c1-14-10(13)6-15-9-3-2-8(11)4-7(9)5-12/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOCMMIWDTZPAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=C(C=C(C=C1)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Analysis of Chemical Reactivity and Transformational Pathways

Reactivity at the Aldehyde Functional Group

The aldehyde group is characterized by an electrophilic carbonyl carbon, making it a primary site for nucleophilic attack and condensation reactions.

The most fundamental reaction of the aldehyde group is the nucleophilic addition to the carbonyl carbon. masterorganicchemistry.com This reaction proceeds via the attack of a nucleophile on the electron-deficient carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral intermediate. youtube.com The hybridization of the carbonyl carbon changes from sp² to sp³ during this process. masterorganicchemistry.com The subsequent protonation of the resulting alkoxide ion yields the final alcohol product. youtube.com

The rate of this addition can be influenced by electronic factors; electron-withdrawing groups adjacent to the carbonyl increase its electrophilicity and thus the reaction rate. masterorganicchemistry.com Common nucleophiles used in these reactions include organometallic reagents (e.g., Grignard reagents, organolithium reagents) and hydride reagents. youtube.com For instance, the reaction with a Grignard reagent (R-MgBr) would introduce an alkyl or aryl group (R) and convert the aldehyde into a secondary alcohol.

Table 1: Examples of Nucleophilic Addition to Aldehydes

| Nucleophile | Reagent Example | Product Type |

| Hydride Ion | Sodium Borohydride (B1222165) (NaBH₄) | Primary Alcohol |

| Alkyl/Aryl Group | Methylmagnesium Bromide (CH₃MgBr) | Secondary Alcohol |

| Cyanide Ion | Hydrogen Cyanide (HCN) | Cyanohydrin |

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is a reversible process that involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comyoutube.com The formation of the imine is typically catalyzed by either an acid or a base. wjpsonline.com

Acid catalysis facilitates the reaction by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. However, the acid concentration must be carefully controlled, as excessive acidity can protonate the amine nucleophile, rendering it unreactive. wjpsonline.com To drive the reaction equilibrium toward the product, the water formed as a byproduct is often removed using a Dean-Stark apparatus or by adding a dehydrating agent. nih.gov The synthesis of Schiff bases can be carried out under various conditions, often involving refluxing the aldehyde and amine in a suitable solvent like methanol (B129727) or ethanol (B145695), sometimes with a catalytic amount of acetic acid. nih.govmdpi.com

Table 2: Typical Conditions for Schiff Base Synthesis

| Parameter | Condition | Rationale / Example |

| Reactants | Aldehyde + Primary Amine | Methyl 2-(4-chloro-2-formylphenoxy)acetate + Aniline |

| Catalyst | Mild Acid | Acetic Acid is commonly used to protonate the carbonyl group. mdpi.com |

| Solvent | Alcohols | Methanol or Ethanol are frequently used. nih.govmdpi.com |

| Temperature | Room Temperature to Reflux | Reaction can be stirred at ambient temperature or heated to increase the rate. nih.govoperachem.com |

| Water Removal | Dean-Stark Apparatus / Drying Agent | Shifts equilibrium to favor imine formation. nih.govoperachem.com |

Selective Reduction: The aldehyde group can be selectively reduced to a primary alcohol in the presence of the ester moiety. Sodium borohydride (NaBH₄) is a particularly effective reagent for this transformation. iwu.edu Under standard conditions, typically in alcoholic solvents like methanol or ethanol, NaBH₄ readily reduces aldehydes and ketones but does not affect less reactive functional groups such as esters and amides. iwu.eduias.ac.in This chemoselectivity allows for the clean conversion of this compound to methyl 2-(4-chloro-2-(hydroxymethyl)phenoxy)acetate. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would reduce both the aldehyde and the ester groups.

Selective Oxidation: The aldehyde can be oxidized to a carboxylic acid. This transformation requires careful selection of the oxidizing agent to avoid side reactions. Strong oxidants could potentially cleave the ether linkage or react with the aromatic ring. Mild oxidizing agents are preferred for this purpose. Transition metal-catalyzed aerobic oxidation is one possible method. nih.gov Another approach involves using reagents like sodium hypochlorite (B82951) (NaOCl) in the presence of a catalyst, which can selectively oxidize primary alcohols to aldehydes and, with further reaction, to carboxylic acids. researchgate.net The product of this reaction would be 2-(4-chloro-2-carboxyphenoxy)acetic acid methyl ester.

Reactivity of the Ester Moiety

The ester group is generally less reactive than the aldehyde. Its primary reactions involve nucleophilic acyl substitution, where the methoxy (B1213986) group (-OCH₃) is replaced by another nucleophile.

Transesterification is the process of converting one ester into another by reaction with an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Transesterification: In the presence of an acid catalyst (e.g., sulfuric acid), the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A different alcohol then acts as a nucleophile, attacking the carbonyl carbon. To drive the reaction to completion, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com For example, refluxing this compound in excess ethanol with a catalytic amount of H₂SO₄ would yield ethyl 2-(4-chloro-2-formylphenoxy)acetate.

Base-Catalyzed Transesterification: Under basic conditions, a strong nucleophile, such as an alkoxide (e.g., sodium ethoxide, NaOCH₂CH₃), attacks the carbonyl carbon. masterorganicchemistry.com This process also results in the exchange of the alkoxy group of the ester.

Table 3: Common Catalysts for Transesterification

| Catalyst Type | Examples |

| Acid Catalysts | H₂SO₄, Sc(OTf)₃, Silica Chloride |

| Base Catalysts | Sodium Methoxide (NaOMe), Potassium Carbonate (K₂CO₃) |

| Organocatalysts | N-Heterocyclic Carbenes (NHCs) |

| Metal Catalysts | Zinc Clusters, Yttrium Complexes |

Hydrolysis is a reaction in which the ester is cleaved by water to form a carboxylic acid and an alcohol. thieme-connect.delibretexts.org This reaction is typically slow and requires catalysis by an acid or a base.

Acid-Catalyzed Hydrolysis: The ester is heated with an excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. This reaction is the reverse of Fischer esterification and is an equilibrium process. libretexts.orglibretexts.org Using a large excess of water helps to shift the equilibrium towards the formation of the carboxylic acid, 2-(4-chloro-2-formylphenoxy)acetic acid.

Base-Catalyzed Hydrolysis (Saponification): This is the more common method for ester hydrolysis as the reaction is irreversible. libretexts.org The ester is heated with a strong base, such as sodium hydroxide (B78521) (NaOH). The hydroxide ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt and methanol. The reaction is driven to completion by the formation of the resonance-stabilized carboxylate anion. youtube.com Subsequent acidification of the reaction mixture with a strong acid protonates the carboxylate salt to yield the final carboxylic acid product. libretexts.org

Reactivity of the Aromatic Ring and Chloro Substituent

The benzene (B151609) ring in this compound is substituted with three distinct groups, each influencing the electron density and, consequently, the regioselectivity of substitution reactions. The chloro group and the ether-linked acetate (B1210297) are ortho, para-directing, while the formyl group is a meta-director.

Electrophilic Aromatic Substitution Potentialities

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is influenced by the directing effects of the existing substituents. The formyl (-CHO) group is a deactivating, meta-directing group due to its electron-withdrawing nature. quora.combrainly.inncert.nic.inlibretexts.orgdoubtnut.com Conversely, the chloro (-Cl) and the alkoxy (-OR) groups are ortho, para-directing groups. The interplay of these competing effects determines the position of electrophilic attack.

The formyl group strongly deactivates the positions ortho and para to it (positions 3 and 5). The alkoxy group activates the positions ortho and para to it (positions 3 and 5). The chloro group also directs ortho and para (positions 3 and 5). The combined deactivating effect of the formyl group generally makes the ring less susceptible to electrophilic attack compared to benzene. However, any substitution that does occur would likely be directed to the positions least deactivated, which are influenced by the activating, though weaker, directing effects of the chloro and alkoxy groups.

| Substituent | Position | Directing Effect | Activating/Deactivating |

| -CHO | 2 | meta | Deactivating |

| -Cl | 4 | ortho, para | Deactivating (weak) |

| -OCH2COOCH3 | 1 | ortho, para | Activating (weak) |

Given the positions of the existing substituents, the potential sites for electrophilic attack are C3, C5, and C6. The directing effects can be summarized as follows:

| Position | Influence of -CHO | Influence of -Cl | Influence of -OR | Net Effect |

| C3 | Ortho (deactivated) | Ortho (activated) | Ortho (activated) | Likely site of substitution |

| C5 | Para (deactivated) | Ortho (activated) | Para (activated) | Most likely site of substitution |

| C6 | Meta (least deactivated) | Meta (not directed) | Meta (not directed) | Possible site of substitution |

Therefore, electrophilic substitution is most likely to occur at the C5 position, which is para to the activating alkoxy group and ortho to the chloro group, and meta to the deactivating formyl group.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) on the aromatic ring of this compound is a plausible transformation, primarily involving the displacement of the chloro substituent. Generally, aryl halides are resistant to nucleophilic attack unless the aromatic ring is activated by strong electron-withdrawing groups at the ortho and/or para positions. savemyexams.com In this molecule, the formyl group and the methyl acetate moiety are both electron-withdrawing, which can facilitate nucleophilic attack.

The reaction would proceed via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chloro group, forming a resonance-stabilized Meisenheimer-like intermediate. The negative charge in this intermediate is delocalized, particularly onto the electron-withdrawing formyl group, which stabilizes the intermediate and lowers the activation energy for the reaction. Subsequent elimination of the chloride ion restores the aromaticity and yields the substituted product.

Participation in Pericyclic and Cycloaddition Reactions

The presence of the formyl group in this compound opens up possibilities for its participation in pericyclic reactions, most notably the Hetero-Diels-Alder reaction.

Hetero-Diels-Alder Reaction Architectures

The carbonyl group of the formyl substituent can act as a dienophile in a Hetero-Diels-Alder reaction. This reaction involves the [4+2] cycloaddition of a conjugated diene to the C=O double bond of the aldehyde. wikipedia.orgorganic-chemistry.org Research has demonstrated that the corresponding carboxylic acid, 2-(4-chloro-2-formylphenoxy)acetic acid, can be converted into a heterodiene for subsequent participation in a Hetero-Diels-Alder reaction. This indicates the potential for the formyl group in the methyl ester derivative to engage in similar cycloaddition chemistry.

In a typical scenario, the formyl group would act as the 2π component (dienophile), reacting with a 4π component (a conjugated diene) to form a six-membered heterocyclic ring. The reactivity of the formyl group as a dienophile can be enhanced by Lewis acid catalysis, which coordinates to the carbonyl oxygen, lowering the energy of the LUMO of the dienophile and accelerating the reaction. illinois.edu

A documented application involves the conversion of 2-(4-chloro-2-formylphenoxy)acetic acid into a more complex heterodiene, which then undergoes an intramolecular Hetero-Diels-Alder reaction. While this specific example involves modification of the starting material, it highlights the inherent reactivity of the formylphenoxy scaffold in such cycloadditions.

Strategic Applications in the Construction of Complex Molecular Architectures

Precursors for Heterocyclic Systems Synthesis

The aldehyde functional group ortho to the ether linkage in Methyl 2-(4-chloro-2-formylphenoxy)acetate is a key feature that drives its utility as a precursor for a wide array of heterocyclic compounds. This strategic positioning allows for intramolecular cyclization reactions and facilitates the formation of fused ring systems, which are prevalent in pharmacologically active molecules.

The formyl group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. researchgate.netnanobioletters.com These Schiff base intermediates are pivotal in the synthesis of polycyclic compounds. The formation of the C=N (azomethine) bond introduces a new point of reactivity and structural diversity. nih.gov

The general synthesis involves the reaction of this compound with a selected aromatic or aliphatic amine, often under mild conditions with catalytic acid. The resulting Schiff base retains the chloro and methyl acetate (B1210297) moieties, which can be further modified. These derivatives can then participate in various cyclization reactions, such as cycloadditions or intramolecular annulations, to yield complex polycyclic architectures. For instance, reaction with bifunctional amines can lead to the formation of macrocycles or other intricate ring systems. The stability and reactivity of these Schiff bases make them excellent intermediates for building molecular complexity.

Table 1: Representative Synthesis of Schiff Base Derivatives This table is a representative example based on general Schiff base synthesis principles.

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|---|---|---|

| This compound | Aniline | Methyl 2-(4-chloro-2-((phenylimino)methyl)phenoxy)acetate | Methanol (B129727), room temp |

| This compound | p-Toluidine | Methyl 2-(4-chloro-2-(((4-methylphenyl)imino)methyl)phenoxy)acetate | Toluene, reflux |

| This compound | 2-Aminophenol | Methyl 2-(4-chloro-2-(((2-hydroxyphenyl)imino)methyl)phenoxy)acetate | Ethanol (B145695), reflux |

A significant application of this scaffold is in the synthesis of complex heterocyclic systems like thiopyrano[2,3-d]thiazoles, which are recognized for their pharmacological potential. mdpi.comnih.gov Research has demonstrated an efficient synthetic route to novel pyrazoline-containing thiopyrano[2,3-d]thiazole derivatives utilizing a close analog, 2-(4-chloro-2-formylphenoxy)acetic acid. mdpi.com

In this multi-step synthesis, the precursor acid is first converted into a heterodiene, specifically (Z)-2-{4-chloro-2-[(2-oxo-4-thioxothiazolidin-5-ylidene)methyl]phenoxy}acetic acid. mdpi.com This intermediate is then subjected to a hetero-Diels–Alder reaction with a dienophile bearing a pharmacologically attractive pyrazoline moiety. mdpi.com The reaction proceeds by heating the components in glacial acetic acid, leading to the construction of the target thiopyrano[2,3-d]thiazole framework with good yield. mdpi.com This strategy highlights how the core structure of this compound can be elaborated through sequential reactions to access high-value, complex heterocyclic compounds. mdpi.com

Development of Scaffolds for Structure-Activity Relationship Studies

The molecular framework of this compound is an excellent starting point for creating libraries of compounds for structure-activity relationship (SAR) studies. SAR is a critical process in drug discovery that involves systematically altering the structure of a molecule to identify which parts are responsible for its biological activity. nih.gov

The core scaffold presents several points for chemical modification:

The Formyl Group: Can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into various other functional groups (e.g., oximes, hydrazones).

The Chloro Substituent: Its position and identity can be varied to explore electronic and steric effects on activity.

The Aromatic Ring: Additional substituents can be introduced to probe interactions with biological targets.

The Acetate Side Chain: The ester can be hydrolyzed to the corresponding acid or converted to amides, offering another avenue for diversification.

By systematically creating derivatives and evaluating their biological effects, researchers can build a comprehensive understanding of the SAR for a particular therapeutic target. This methodical approach is fundamental to optimizing lead compounds into potent and selective drug candidates. nih.govnih.gov

Contributions to Ligand Design and Coordination Chemistry

In the field of coordination chemistry, the design of ligands that can selectively bind to metal ions is crucial for applications ranging from catalysis to materials science. uni-wuerzburg.dedigitellinc.com this compound possesses multiple donor atoms (the formyl oxygen, ether oxygen, and two oxygens of the ester group) that can potentially coordinate with metal centers.

The arrangement of the formyl group and the ether oxygen allows it to act as a bidentate chelating ligand, forming a stable ring structure with a metal ion. The ester group, while generally a weaker coordinator, could also participate in binding, potentially leading to tridentate coordination or the formation of polymeric coordination networks. The presence of the chloro-substituent can influence the electronic properties of the ligand, thereby modulating the stability and reactivity of the resulting metal complexes. rsc.org The tailored design of ligands based on this scaffold allows for the fine-tuning of the steric and electronic environment around a metal center, which is a key principle in developing catalysts with specific activities. rsc.org

Following a comprehensive search for experimental spectroscopic and spectrometric data for the compound “this compound” (CAS Number: 24581-96-2), it has been determined that the specific data required to populate the requested article sections are not available in publicly accessible scientific literature or databases.

Multiple search strategies, including the use of the compound's systematic name, various synonyms, and its CAS number, did not yield the necessary detailed experimental results for ¹H NMR, ¹³C NMR, 2D NMR, IR, High-Resolution Mass Spectrometry, or UV-Vis spectroscopy. The information found was limited to listings in chemical supplier catalogs and databases confirming the compound's existence, but without the associated analytical spectra.

Due to the strict requirement to generate thorough, informative, and scientifically accurate content solely based on available research findings for the specified compound, and the explicit instruction not to introduce information outside the provided scope, it is not possible to construct the requested article. Generating such an article without the foundational data would require speculation or the use of data from analogous but distinct compounds, which would be scientifically inaccurate and violate the core instructions of the request.

Therefore, the article on the "Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation" of "this compound" cannot be generated at this time.

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation

X-ray Diffraction Analysis for Solid-State Structural Parameters

A comprehensive search of scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for Methyl 2-(4-chloro-2-formylphenoxy)acetate. Therefore, detailed solid-state structural parameters such as the crystal system, space group, unit cell dimensions, and precise bond lengths and angles determined by this method are not publicly available at this time.

X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This analysis provides fundamental information on:

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The parameters (a, b, c, α, β, γ) that define the size and shape of the repeating unit in the crystal.

Atomic Coordinates: The precise location of each atom within the unit cell, which allows for the calculation of intramolecular bond lengths, bond angles, and torsion angles.

Intermolecular Interactions: The analysis reveals how molecules are packed in the crystal, identifying non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which are crucial for understanding the solid-state properties of a compound.

While crystallographic data exists for structurally related compounds, the strict focus of this article on this compound prevents their inclusion. The acquisition of such data would require the growth of a suitable single crystal of the title compound and subsequent analysis using an X-ray diffractometer.

Theoretical and Computational Investigations of Methyl 2 4 Chloro 2 Formylphenoxy Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is widely employed to predict the ground-state geometry by finding the minimum energy conformation. DFT calculations can determine key geometric parameters such as bond lengths, bond angles, and dihedral angles with high accuracy, often showing good agreement with experimental data from X-ray crystallography. nih.gov

For a molecule like Methyl 2-(4-chloro-2-formylphenoxy)acetate, DFT would be used to optimize the geometry of the phenyl ring, the formyl group, and the acetate (B1210297) side chain. The results would reveal the planarity of the aromatic system and the preferred orientation of the substituents. The table below shows a representative comparison between experimental and DFT-calculated geometric parameters for an analogous molecule containing a chlorophenyl group, illustrating the typical accuracy of the B3LYP functional. nih.govresearchgate.net

Table 1: Representative Comparison of Experimental and DFT-Calculated Geometrical Parameters

| Parameter | Bond/Angle | Experimental (Å or °) | Calculated (DFT/B3LYP) (Å or °) |

| Bond Length | C-Cl | 1.740 | 1.751 |

| C=O | 1.225 | 1.230 | |

| C-O (ether) | 1.375 | 1.368 | |

| C-C (aromatic) | 1.385 - 1.401 | 1.388 - 1.405 | |

| Bond Angle | C-C-Cl | 119.5 | 119.8 |

| C-C=O | 121.8 | 121.5 | |

| C-O-C | 118.2 | 117.9 | |

| Dihedral Angle | Phenyl/Formyl | 0.34 | 0.00 |

Note: Data presented is illustrative, based on similar molecular structures like (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol to demonstrate the application of DFT. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. imperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgacadpubl.eu The energy of the HOMO is related to the ionization potential (IP), and the energy of the LUMO is related to the electron affinity (EA). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. schrodinger.comedu.krd A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule that is more polarizable and reactive. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), and electronegativity (χ). nih.govscienceopen.com These parameters provide a quantitative measure of the molecule's reactivity. The table below presents typical FMO data calculated for molecules containing chlorophenyl groups, which serve as an example of the expected values for this compound.

Table 2: Representative Frontier Molecular Orbital Properties and Reactivity Descriptors

| Parameter | Formula | Illustrative Value (eV) | Reference |

| HOMO Energy (E_HOMO) | - | -5.9865 to -6.270 | nih.govscienceopen.com |

| LUMO Energy (E_LUMO) | - | -1.9842 to -2.201 | nih.govscienceopen.com |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 4.0023 to 4.069 | nih.govscienceopen.com |

| Ionization Potential (IP) | -E_HOMO | 6.270 | nih.gov |

| Electron Affinity (A) | -E_LUMO | 2.201 | nih.gov |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 4.236 | nih.gov |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.035 | nih.gov |

| Chemical Softness (S) | 1/(2η) | 0.246 | nih.gov |

Note: The values are based on DFT (B3LYP) calculations for analogous compounds like (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol and are for illustrative purposes. nih.govnih.govscienceopen.com

Conformational Analysis through Computational Methods

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. For flexible molecules like this compound, which has several rotatable single bonds (e.g., Ar-O, O-CH₂, CH₂-C=O), multiple low-energy conformations can exist.

Computational methods are essential for exploring the potential energy surface of a molecule to locate these stable conformers. nih.gov This is typically done by systematically rotating dihedral angles and performing geometry optimization at each step using methods like DFT or semi-empirical calculations. scispace.com The resulting energies allow for the identification of the global minimum energy conformer, which is the most populated and stable structure, as well as other low-energy local minima that may be accessible at room temperature. Understanding the conformational preferences is crucial as the molecule's shape influences its physical properties and biological activity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution within a molecule. It transforms the complex molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and two-center bonds of a Lewis structure. uni-muenchen.de

A key feature of NBO analysis is the examination of delocalization effects through second-order perturbation theory. uni-muenchen.de This analysis quantifies the stabilization energy (E(2)) associated with charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. These interactions, often described as hyperconjugation, are vital for understanding molecular stability and structure.

For this compound, significant donor-acceptor interactions would be expected. For example, the lone pairs (LP) on the ether and carbonyl oxygen atoms can donate electron density to the antibonding (π) orbitals of the phenyl ring or the carbonyl group. The table below provides examples of such interactions and their typical stabilization energies.

Table 3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O_ether) | π (C_aromatic - C_aromatic) | 5 - 15 | Lone Pair → π* delocalization |

| LP (O_carbonyl) | σ* (C_carbonyl - C_alpha) | 2 - 8 | Hyperconjugation |

| π (C_aromatic - C_aromatic) | π* (C_aromatic - C_aromatic) | 15 - 25 | π-π* conjugation |

| LP (Cl) | σ* (C_aromatic - C_aromatic) | 0.5 - 3 | Lone Pair → σ* delocalization |

Note: E(2) values are illustrative estimates based on general principles of NBO analysis for similar functional groups and are not specific to the title compound.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. smu.edu DFT calculations are commonly used to determine the energies of these species, allowing for the construction of a reaction energy profile.

This profile reveals the activation energy for each step, identifying the rate-determining step and providing insights into the reaction kinetics and thermodynamics. uio.no For this compound, computational studies could be applied to model its synthesis, for instance, the Williamson ether synthesis between 4-chloro-2-formylphenol and a methyl haloacetate. Furthermore, its reactivity, such as nucleophilic addition to the aldehyde group, could be investigated. Such studies would involve locating the transition state structure for the key bond-forming/breaking events and calculating the energy barrier, thereby predicting the feasibility and outcome of the reaction under different conditions. peerj.com

Table of Compounds Mentioned

| Compound Name |

| This compound |

| (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole |

| Phenyl benzoate |

| 4-chloro-2-formylphenol |

| Methyl haloacetate |

Future Research Directions and Innovative Methodologies

Sustainable and Green Chemistry Approaches in Synthesis

The chemical industry's increasing focus on sustainability necessitates the development of environmentally benign synthesis routes. mdpi.comresearchgate.net For Methyl 2-(4-chloro-2-formylphenoxy)acetate, future research will likely pivot from traditional synthesis methods towards greener alternatives that minimize waste, reduce energy consumption, and utilize less hazardous substances. gcande.org

Phase-Transfer Catalysis (PTC): This technique stands out as a highly effective and environmentally friendly method for reactions involving immiscible phases. ptfarm.pl PTC can enhance reaction rates, improve yields, and eliminate the need for hazardous organic solvents by facilitating the transfer of reactants across the phase boundary. princeton.edubiomedres.us Quaternary ammonium (B1175870) salts and crown ethers are common phase-transfer catalysts that could be employed in the synthesis of the target molecule, potentially allowing the use of water as a solvent and simple, inexpensive bases like sodium hydroxide (B78521) or potassium hydroxide. princeton.edu

Green Solvents: The choice of solvent is a critical factor in the environmental impact of a chemical process. Research into replacing conventional volatile organic compounds (VOCs) with greener alternatives is paramount. whiterose.ac.uk For the synthesis of this compound, several classes of green solvents could be investigated. Bio-based solvents such as 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources like corn cobs, offer a promising alternative to traditional ethers like THF. researchgate.net Other options include polyethylene (B3416737) glycol (PEG) and ionic liquids, which have unique properties that can enhance reaction efficiency while being recyclable. dntb.gov.uaresearchgate.net Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), represent another innovative frontier, offering a non-toxic, non-flammable, and readily available reaction medium. mdpi.com

Interactive Table: Comparison of Potential Green Solvents

| Solvent Class | Example(s) | Key Advantages | Potential Application in Synthesis |

| Bio-based Solvents | 2-Methyltetrahydrofuran (2-MeTHF), Cyrene | Derived from renewable feedstock, lower volatility than THF, low water solubility. researchgate.netmdpi.com | Replacement for conventional ether and aprotic polar solvents in etherification reactions. |

| Water | H₂O | Non-toxic, non-flammable, abundant, cost-effective. mdpi.com | Use in conjunction with Phase-Transfer Catalysis to facilitate reactions with water-insoluble organic substrates. |

| Polyalkylene Glycols | Polyethylene glycol (PEG-400) | Low volatility, thermal stability, recyclable, can act as both solvent and phase-transfer catalyst. dntb.gov.ua | Medium for nucleophilic substitution reactions, potentially simplifying product isolation. |

| Supercritical Fluids | Supercritical CO₂ (scCO₂) | Non-toxic, non-flammable, tunable properties, easy removal post-reaction. mdpi.com | Alternative to organic solvents for extraction and reaction steps, minimizing solvent waste. |

Atom Economy and Waste Reduction: Future synthetic strategies will be guided by the principle of atom economy, aiming to maximize the incorporation of reactant atoms into the final product. This involves designing reactions that avoid the use of stoichiometric reagents in favor of catalytic alternatives and minimizing the use of protecting groups. researchgate.net

Exploration of Novel Catalytic Transformations

Catalysis is a cornerstone of green chemistry, offering pathways to new reactions with higher selectivity and efficiency under milder conditions. researchgate.net Research into novel catalysts can unlock new synthetic routes and functionalization possibilities for this compound.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and the ability to operate under mild conditions (ambient temperature and pressure in aqueous media). mdpi.com Future research could explore enzymes like lipases for the esterification step or oxidoreductases for transformations involving the aldehyde group. This approach could lead to a significant reduction in energy consumption and waste generation compared to conventional methods. researchgate.net

Photocatalysis: Light-driven chemical reactions using photocatalysts, such as titanium dioxide (TiO₂), present an intriguing avenue for research. While often studied for degradation of related compounds like (4-chloro-2-methylphenoxy)acetic acid (MCPA) researchgate.netresearchgate.netqub.ac.uk, photocatalysis could be harnessed for selective synthesis. For instance, it could be used for selective oxidation or C-H activation reactions to build the core structure or introduce further functionalities onto the molecule under ambient conditions.

Electrocatalysis: Electrochemical synthesis offers a powerful and sustainable alternative to traditional reagent-based redox reactions. tue.nl By using electricity to drive chemical transformations, electrocatalysis can minimize the use of chemical oxidants or reductants, thereby reducing waste. researchgate.net The synthesis of the phenoxyacetate (B1228835) backbone could potentially be achieved through an electrocatalytic coupling reaction, offering a high degree of control over the reaction conditions.

Interactive Table: Novel Catalytic Strategies

| Catalysis Type | Catalyst Examples | Potential Advantages | Research Focus for this compound |

| Biocatalysis | Lipases, Oxidoreductases | High selectivity (chemo-, regio-, enantio-), mild reaction conditions, biodegradable. mdpi.com | Enantioselective synthesis of chiral derivatives; "greener" esterification or aldehyde modifications. |

| Photocatalysis | TiO₂, Semiconductor quantum dots | Uses light as an energy source, operates at ambient temperature, potential for novel transformations. researchgate.net | C-H functionalization of the aromatic ring; selective oxidation/reduction reactions. |

| Electrocatalysis | Metal oxides, MOF-derived materials | Reagent-free redox reactions, high tunability via applied potential, improved safety. researchgate.netosti.gov | Sustainable construction of the ether linkage; controlled reduction of the formyl group. |

Integration into Flow Chemistry Systems

Continuous flow chemistry is revolutionizing chemical manufacturing by offering significant advantages in safety, efficiency, and scalability over traditional batch processing. nih.govthieme-connect.de Adapting the synthesis of this compound to a flow system is a key direction for future process development.

Flow reactors provide superior heat and mass transfer, allowing for reactions to be run at higher temperatures and pressures safely. nih.gov This can dramatically reduce reaction times from hours to minutes. nih.gov Furthermore, the small reactor volumes enhance safety, particularly when dealing with highly reactive intermediates or exothermic reactions. A continuous flow setup would enable a multi-step synthesis to be "telescoped," where the output of one reactor flows directly into the next, avoiding time-consuming and waste-generating workup and isolation steps for intermediates. rsc.orgresearchgate.net This approach not only improves efficiency but also allows for real-time monitoring and optimization using Process Analytical Technology (PAT).

Potential for Advanced Materials Science Applications

The unique bifunctional nature of this compound, possessing both an aldehyde and a methyl ester group, makes it an attractive building block (monomer) for advanced materials.

Functional Polymers: The compound could be chemically modified, for example by converting the aldehyde to a polymerizable group like a vinyl or acrylamide (B121943) moiety, to create a functional monomer. mdpi.com This monomer could then be polymerized using techniques like Atom Transfer Radical Polymerization (ATRP) to produce well-defined polymers. cmu.edu The pendant phenoxyacetate group would impart specific functionalities along the polymer backbone, which could be useful for applications such as specialty coatings, membranes, or drug delivery systems. The presence of the chlorine atom and the ester group allows for post-polymerization modification, enabling the creation of highly complex and tailored polymer architectures. nih.gov

Building Block for Complex Structures: Beyond polymers, the reactive aldehyde group can participate in various condensation reactions to form more complex structures. It could be used as a key component in the synthesis of macrocycles or as a ligand for the construction of Metal-Organic Frameworks (MOFs). MOFs built with such functional ligands could exhibit unique properties for applications in gas storage, separation, or catalysis. The molecule has been used as a starting material or intermediate in the synthesis of more complex heterocyclic compounds, such as thiopyrano[2,3-d]thiazole derivatives, highlighting its utility as a versatile chemical precursor. mdpi.com

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl 2-(4-chloro-2-formylphenoxy)acetate, and how can yield be maximized?

To synthesize this compound, a base-mediated nucleophilic substitution is typically employed. Evidence from analogous syntheses (e.g., 2-(2-formylphenoxy)acetamide in ) suggests using:

- Reagents : A weak base (e.g., K₂CO₃) to deprotonate the phenolic hydroxyl group.

- Solvent : Polar aprotic solvents like acetonitrile or DMF for improved reactivity.

- Temperature : Room temperature or mild heating (40–60°C) to avoid side reactions.

- Monitoring : Thin-layer chromatography (TLC) to track reaction progress.

Q. Key Optimization Steps :

- Use a 1:1.5 molar ratio of the starting phenol (e.g., 4-chloro-2-formylphenol) to chloroacetate ester to ensure complete conversion.

- Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient to isolate the product.

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Essential Methods :

- ¹H/¹³C NMR : Identify protons adjacent to electron-withdrawing groups (e.g., the formyl group at δ ~10 ppm in ¹H NMR). The ester carbonyl (C=O) typically appears at δ ~165–170 ppm in ¹³C NMR.

- FTIR : Confirm ester (C=O stretch at ~1740 cm⁻¹) and aldehyde (C=O stretch at ~1700 cm⁻¹) functionalities.

- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak ([M+H]⁺) and fragmentation patterns.

Q. Data Interpretation Tips :

- Compare with literature data for structurally similar compounds (e.g., methyl 2-(2-formylphenyl)acetate in ).

- Address discrepancies (e.g., unexpected splitting in NMR) by checking for impurities or tautomeric forms.

Q. How can recrystallization conditions be optimized to achieve high-purity this compound?

Methodology :

- Solvent Selection : Use a mixed solvent system (e.g., ethanol/water) where the compound is sparingly soluble at room temperature but fully soluble when heated.

- Cooling Rate : Slow cooling (0.5–1°C/min) to promote large, well-defined crystals.

- Crystal Analysis : Validate purity via melting point consistency and single-crystal X-ray diffraction (SC-XRD) if available (see for analogous protocols).

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using software like SHELX, and what challenges arise during analysis?

Refinement Workflow :

Data Collection : Use SC-XRD to obtain intensity data (λ = Mo-Kα or Cu-Kα radiation).

Structure Solution : Employ direct methods in SHELXS or SHELXD for phase determination .

Refinement : Iteratively adjust positional and thermal parameters in SHELXL, incorporating restraints for disordered groups (e.g., the ester moiety).

Q. Challenges :

Q. What computational strategies are effective for studying the reactivity of this compound in nucleophilic substitution reactions?

In Silico Approaches :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. DMF).

- Docking Studies : Investigate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, as demonstrated in .

Validation : Compare computed NMR/IR spectra with experimental data to confirm accuracy.

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

Stepwise Protocol :

Re-examine Sample Purity : Re-run chromatography or recrystallization to eliminate impurities affecting NMR/IR results.

Check for Polymorphism : Use SC-XRD to identify alternative crystal forms that may explain spectral discrepancies (e.g., conformational flexibility in the phenoxy group) .

Computational Validation : Perform DFT calculations to model expected spectroscopic profiles and compare with observed data .

Q. What role does this compound play in designing bioactive analogs, and how can SAR studies be structured?

Structure-Activity Relationship (SAR) Framework :

- Core Modifications : Synthesize analogs with varying substituents (e.g., replacing Cl with F or altering the ester group) to assess impact on bioactivity.

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using kinetic assays.

- Data Correlation : Use multivariate analysis to link structural features (e.g., Hammett σ values) with activity trends, referencing strategies in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.